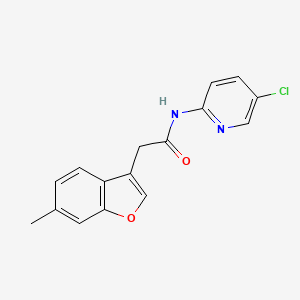

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a small-molecule organic compound featuring a benzofuran core linked to a 5-chloropyridine moiety via an acetamide bridge. The benzofuran ring is substituted with a methyl group at position 6, while the pyridine ring carries a chlorine atom at position 3.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-2-4-13-11(9-21-14(13)6-10)7-16(20)19-15-5-3-12(17)8-18-15/h2-6,8-9H,7H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROKWXXYNBBMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Chloropyridine Derivative Preparation: The chloropyridine moiety is prepared by chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The final step involves coupling the benzofuran derivative with the chloropyridine derivative through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Explored for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Benzofuran-Acetamide Derivatives Compounds such as N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i) and N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) share the benzofuran-acetamide backbone but differ in substituents. These derivatives exhibit anticonvulsant activity, with ED50 values ranging from 0.055 to 0.259 mmol kg<sup>–1</sup> and ALD50 values of 1.604–1.675 mmol kg<sup>–1</sup> . The 4-chlorobenzoyl group on benzofuran enhances potency, while the acetamide-linked heterocycles (e.g., piperidine) modulate bioavailability and target engagement. In contrast, the target compound’s 6-methylbenzofuran and 5-chloropyridine substituents may alter lipophilicity and receptor-binding kinetics compared to these analogs.

B. Pyridine-Containing Acetamides Pyridine-acetamide derivatives like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) demonstrate binding affinities exceeding –22 kcal/mol for the SARS-CoV-2 main protease. Their pyridine rings interact with HIS163, while the acetamide linker forms hydrogen bonds with ASN142 and GLN189 . The target compound’s 5-chloropyridine moiety may similarly engage HIS163 but with distinct steric and electronic effects due to the benzofuran group.

C. Heterocyclic Acetamides in Patents

The patent EP3 348 550A1 discloses benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ) with trifluoromethyl and methoxy substituents . These groups enhance metabolic stability and membrane permeability, suggesting that the target compound’s 6-methylbenzofuran and 5-chloropyridine substituents may confer similar advantages but with differing electronic profiles.

Pharmacological and Biochemical Comparisons

Key Observations :

Substituent Impact : Chlorine and methyl groups enhance lipophilicity and target affinity, while bulkier groups (e.g., cyclohexyl in 5i ) improve receptor specificity .

Binding Interactions : Pyridine rings in analogs engage HIS163 in viral proteases, suggesting the target compound may exploit similar interactions but with altered kinetics due to benzofuran .

Safety Profiles : ALD50 values for benzofuran derivatives (~1.6 mmol kg<sup>–1</sup>) indicate moderate safety, comparable to phenytoin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.